N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide” is a complex organic compound. It likely contains a benzothiazole ring, which is a type of azole heterocycle . Azole heterocycles are aromatic five-membered rings containing at least one nitrogen atom and other non-carbon atoms .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
Anticancer Activity :
- Synthesized derivatives of similar compounds have shown promising anticancer activity against various cancer cell lines, including melanoma, breast, and prostate cancer cells. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide demonstrated significant anticancer properties (M. Duran & Ş. Demirayak, 2012; Alaa M. Alqahtani & A. Bayazeed, 2020).
Antimicrobial Activity :
- Compounds incorporating similar structures have been found to have significant antimicrobial properties. A study on novel thiazole derivatives indicated substantial anti-bacterial and anti-fungal activities (G. Saravanan et al., 2010).
Analgesic Agents :
- Thiazole derivatives, sharing structural similarities, have been investigated for their analgesic properties. In one study, novel thiazoles were synthesized and showed mild to good analgesic activities in animal models (G. Saravanan et al., 2011).
Src Kinase Inhibitory and Anticancer Activities :
- N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which are structurally related, were synthesized and evaluated for Src kinase inhibitory activities. They showed promising results in inhibiting cell proliferation of various cancer cell lines (Asal Fallah-Tafti et al., 2011).
Antioxidant Activity :
- Compounds with a similar structure have been evaluated for their antioxidant activities, showing effectiveness in scavenging free radicals (T. Chaban et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed in the context of their inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may have a similar effect, potentially leading to the inhibition of Mycobacterium tuberculosis growth.
Biochemical Analysis
Biochemical Properties
The benzothiazole ring in N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is known to interact with various enzymes and proteins .
Cellular Effects
This compound has been found to have significant effects on various types of cells . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-20-15-16-25-27(21(20)2)31-29(34-25)32(19-22-10-9-17-30-18-22)28(33)26(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,26H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPYQDMCQAZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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